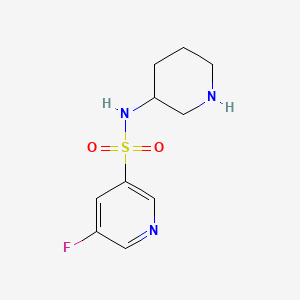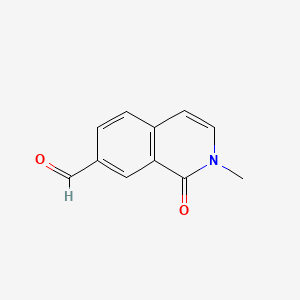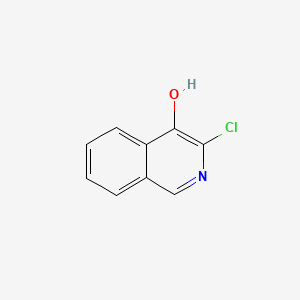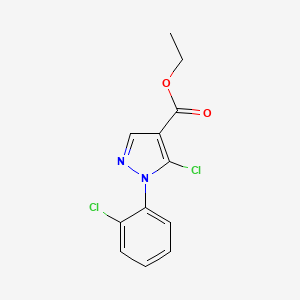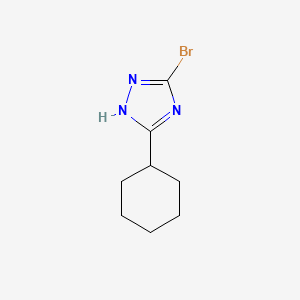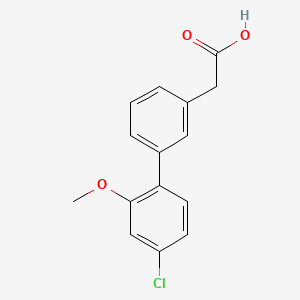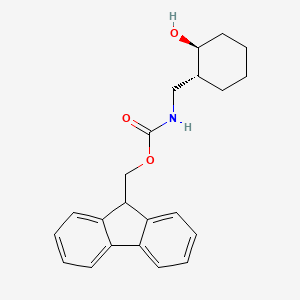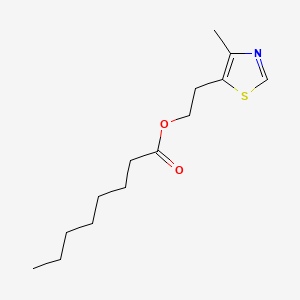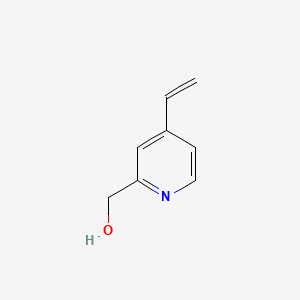
1,1-DIMETHYLHYDRAZINE-D8 DCL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylhydrazine-d8 DCl is a deuterated form of 1,1-dimethylhydrazine, a chemical compound primarily used in research and industrial applications. The deuterated version is often employed in scientific studies to trace chemical reactions and mechanisms due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine-d8 DCl can be synthesized through the reaction of deuterated methylamine with deuterated hydrazine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
- Reacting deuterated methylamine with deuterated hydrazine in the presence of a catalyst.
- Maintaining a specific temperature and pressure to facilitate the reaction.
- Purifying the product through distillation or crystallization to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade deuterated methylamine and deuterated hydrazine.
- Employing large-scale reactors and distillation units.
- Ensuring stringent quality control measures to maintain the purity and isotopic composition of the final product.
化学反应分析
Types of Reactions: 1,1-Dimethylhydrazine-d8 DCl undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces deuterated nitrogen oxides.
Reduction: Forms deuterated hydrazine derivatives.
Substitution: Results in halogenated deuterated hydrazine compounds.
科学研究应用
1,1-Dimethylhydrazine-d8 DCl is widely used in scientific research due to its unique properties:
Chemistry: Employed as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-dimethylhydrazine-d8 DCl involves its interaction with molecular targets through isotopic substitution. The deuterium atoms in the compound influence the reaction kinetics and pathways, providing insights into the mechanisms of chemical and biological processes. The compound’s effects are primarily determined by its ability to participate in hydrogen bonding and other interactions, which are modulated by the presence of deuterium.
相似化合物的比较
1,1-Dimethylhydrazine: The non-deuterated form, used primarily as a rocket propellant.
Methylhydrazine: A related compound with similar chemical properties but different applications.
Symmetrical Dimethylhydrazine: Another isomer with distinct chemical behavior.
Uniqueness: 1,1-Dimethylhydrazine-d8 DCl is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. The presence of deuterium alters the compound’s physical and chemical properties, providing a distinct advantage in tracing and studying reaction mechanisms.
属性
CAS 编号 |
1219802-85-3 |
|---|---|
分子式 |
C2H9ClN2 |
分子量 |
105.613 |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
InChI 键 |
VFQADAFGYKTPSH-RAJXCQGESA-N |
SMILES |
CN(C)N.Cl |
同义词 |
1,1-DIMETHYLHYDRAZINE-D8 DCL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



